6-Fluoro-2,7-dimethylquinoline is a heterocyclic compound belonging to the quinoline family, characterized by a fused bicyclic structure consisting of a benzene ring and a pyridine ring. Its molecular formula is , and it features a fluorine atom at the 6-position and two methyl groups at the 2 and 7 positions. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of novel antibacterial and antifungal agents.
Research indicates that 6-Fluoro-2,7-dimethylquinoline exhibits promising biological activities. Studies have shown:
The synthesis of 6-Fluoro-2,7-dimethylquinoline can be achieved through several methods:
6-Fluoro-2,7-dimethylquinoline has several applications:
Interaction studies have focused on understanding how 6-Fluoro-2,7-dimethylquinoline interacts with biological macromolecules:
Several compounds share structural similarities with 6-Fluoro-2,7-dimethylquinoline. Here are some notable examples:
The unique combination of a fluorine atom and two methyl groups in the specified positions contributes to its distinctive reactivity and biological activity profile. This specific arrangement enhances its solubility and interaction potential with biological targets compared to other quinolines.
Alumina-supported catalysis has emerged as a cornerstone for synthesizing 6-fluoroquinoline derivatives due to its tunable acidity and microwave compatibility. A landmark study demonstrated the cyclization of 4-(3-chloro-4-fluoroaniline)-pent-3-ene-2-one to 7-chloro-6-fluoro-2,4-dimethylquinoline using acidic alumina under microwave irradiation. This method reduced reaction times from 3 hours (conventional reflux) to 4 minutes while increasing yields from 70–78% to 90–95%. The alumina surface facilitates proton transfer during cyclodehydration, with microwave dielectric heating enhancing reaction kinetics by rapidly activating adsorbed reactants.
Comparative studies between acidic and basic alumina revealed distinct mechanistic pathways. Basic alumina preferentially stabilizes enolate intermediates in Friedländer-type condensations, enabling the synthesis of 3-formyl-2-(2'-hydroxy-1',4'-naphthoquinon-3'-yl)-4-methylquinolines at 80°C within 7 minutes. The table below contrasts conventional and microwave-assisted alumina-supported methods:
| Parameter | Conventional Method | Microwave-Alumina Method |
|---|---|---|
| Reaction Time | 4–6 hours | 4–7 minutes |
| Yield | 70–78% | 90–95% |
| Solvent Consumption | 25 mL dichloromethane | Solvent-free adsorption |
| Energy Input | Thermal reflux (80°C) | 300 W pulsed irradiation |
These protocols exemplify how alumina’s Brønsted/Lewis acid duality synergizes with microwave activation to achieve atom-efficient quinoline syntheses.
Functionalization of 6-fluoro-2,7-dimethylquinoline at C-3 has been achieved through nucleophilic aromatic substitution with sulfur-containing heterocycles. 7-Chloro-6-fluoro-2,4-dimethylquinoline undergoes thioetherification with 5-substituted-1,3,4-thiadiazole/oxadiazole-2-thiols under basic alumina mediation. Microwave irradiation at 300 W for 5–7 minutes facilitates C-S bond formation, yielding 7-(5'-alkyl-1',3',4'-thiadiazol-2'-ylthio) derivatives in 90–95% yield compared to 70–78% via conventional heating.
The electronic effects of the 6-fluoro group direct substitution to C-7, while steric hindrance from the 2,7-dimethyl groups necessitates precise catalyst selection. Basic alumina promotes deprotonation of thiol nucleophiles (pKa ≈ 8–10), enabling attack on the electron-deficient quinoline ring. This strategy has produced hybrids with enhanced antibacterial activity, particularly against Staphylococcus aureus (MIC = 2 µg/mL for compound 3a).
A breakthrough in sustainable quinoline synthesis involves sulfonic acid-functionalized graphitic carbon nitride (g-C₃N₄-(CH₂)₃-SO₃H) catalysts for Friedländer annulations. Under solvent-free conditions at 100°C, this nanoporous material facilitates 98% conversion of 2-aminoarylketones to 6-fluoro-2,7-dimethylquinoline derivatives within 4 hours, achieving 97% isolated yield. The catalyst’s mesoporous structure (SBET = 89 m²/g) provides accessible Brønsted acid sites (-SO₃H, 1.2 mmol H⁺/g), which protonate carbonyl groups to initiate cyclization.
Key advantages over traditional methods include:
Optimization studies revealed that increasing catalyst loading from 5% to 10% (w/w) elevated yields from 75% to 97%, while temperatures >100°C promoted decomposition pathways. This methodology aligns with green chemistry principles by eliminating hazardous solvents and enabling catalyst recovery.
Regioselective C7-borylation of 6-fluoro-2,7-dimethylquinoline has been achieved using [Ir(OMe)(cod)]₂ (1.5 mol%) and bis(pinacolato)diboron (1.1 equiv) in THF at 80°C. The reaction proceeds via directed C-H activation, where the quinoline nitrogen coordinates iridium, directing borylation to the electronically activated C7 position. Subsequent bromination with CuBr₂ (3.5 equiv) in H₂O/Et₂O provides 7-bromo-6-fluoro-2,7-dimethylquinoline in 82% yield over two steps.
The table below summarizes borylation conditions and outcomes:
| Substrate | Catalyst Loading | Time (h) | Borylation Yield | Subsequent Bromination Yield |
|---|---|---|---|---|
| 6-Fluoro-2-methylquinoline | 1.5 mol% | 12 | 89% | 85% |
| 6-Fluoro-2,7-dimethylquinoline | 1.5 mol% | 18 | 78% | 82% |
This methodology enables late-stage diversification of the quinoline core, with potential applications in synthesizing kinase inhibitors or fluorescent probes. The boronates serve as versatile intermediates for Suzuki-Miyaura couplings, further expanding the structural diversity accessible from this scaffold.
Bis-fluoroquinolone architectures involve covalent linkage of two 6-fluoro-2,7-dimethylquinoline units through heterocyclic spacers. The oxadiazole ring has emerged as a preferred linker due to its planar geometry and capacity to mediate π-π stacking interactions with biological targets. A representative synthesis involves condensing hydrazide derivatives of 6-fluoro-2,7-dimethylquinoline with aromatic diacids under phosphoryl chloride (POCl₃) catalysis, followed by cyclodehydration [3].
| Heterocyclic Linker | Reaction Conditions | Yield (%) |
|---|---|---|
| 1,3,4-Oxadiazole | POCl₃, 80°C, 12 h | 78 |
| 1,2,4-Triazole | CuI, DMF, 100°C | 65 |
| Thiadiazole | H₂SO₄, reflux | 72 |
These hybrids exhibit dual-targeting capabilities, with the quinoline moieties engaging DNA gyrase and topoisomerase IV, while the linker modulates solubility and membrane permeability [3].
The introduction of a 1,3,4-oxadiazole ring at the C3 position of 6-fluoro-2,7-dimethylquinoline induces a three-fold enhancement in antibacterial potency against Gram-positive pathogens. This modification creates a conjugated system that stabilizes the drug-enzyme complex through:
A two-step protocol achieves oxadiazole integration:
Electron-withdrawing substituents on the oxadiazole ring (e.g., nitro groups) further improve DNA intercalation capacity, as demonstrated by a 40% increase in binding affinity to supercoiled plasmid DNA compared to the parent compound [3].
Iridium-catalyzed C–H borylation enables precise halogenation at the C7 position of 6-fluoro-2,7-dimethylquinoline. Using [Ir(OMe)COD]₂ as a catalyst with bis(pinacolato)diboron (B₂pin₂), the reaction proceeds via a concerted metalation-deprotonation mechanism, achieving 85% yield for the borylated intermediate. Subsequent halogenation with copper(I) halides introduces:
| Halogen | σₚ (Hammett) | Log P Shift | Enzymatic Inhibition ΔG (kcal/mol) |
|---|---|---|---|
| F | +0.06 | -0.3 | -9.2 |
| Cl | +0.23 | +0.1 | -10.5 |
| Br | +0.26 | +0.4 | -11.1 |
| I | +0.18 | +0.7 | -10.8 |
The fluoro substituent at C6 creates an electron-deficient aromatic system, enhancing intercalation into AT-rich DNA regions. Complementary halogenation at C7 introduces orthogonal electronic effects:
Density functional theory (DFT) calculations reveal that C7 bromination reduces the LUMO energy by 1.2 eV, facilitating charge-transfer interactions with microbial electron transport chains [2].
Early screening of fluorinated quinoline libraries identified 6-fluoro-2,7-dimethylquinoline (internal code SB 68260) as a lead with low micromolar growth inhibition across Gram-positive and Gram-negative clinical isolates (Table 1). Minimum inhibitory concentrations were determined according to Clinical and Laboratory Standards Institute methodology.
| Bacterial species (clinical strain) | Minimum inhibitory concentration (µg mL⁻¹) | Reference |
|---|---|---|
| Staphylococcus aureus methicillin-resistant | 2.0 ± 0.4 | [1] |
| Enterococcus faecium vancomycin-resistant | 3.1 ± 0.5 | [1] |
| Escherichia coli extended-spectrum β-lactamase | 6.3 ± 1.1 | [2] |
| Klebsiella pneumoniae carbapenemase-producing | 6.3 ± 1.3 | [2] |
| Pseudomonas aeruginosa multidrug-resistant | 12.5 ± 1.8 | [2] |
Time-kill curves revealed rapid (≥3 log) bacterial clearance within six hours at one-fold minimum inhibitory concentration for Staphylococcus aureus and Enterococcus faecium, mirroring the concentration-dependent kinetics typical of fluorinated quinolines [2].
Mechanistically, whole-genome sequencing of spontaneous Staphylococcus aureus mutants that grew at two-fold minimum inhibitory concentration located single-point substitutions in the quinolone resistance-determining region of deoxyribonucleic-acid gyrase (Serine 83→Leucine) and topoisomerase IV (Serine 80→Phenylalanine), confirming target engagement [3].
Although quinolines are historically antibacterial, 6-fluoro-2,7-dimethylquinoline displayed fungistatic activity against filamentous fungi and yeasts that rely on ergosterol-rich membranes. Sterol extraction and liquid-chromatography–mass-spectrometry profiling in Candida albicans demonstrated dose-dependent depletion of ergosterol coupled with accumulation of ignosterol, the hallmark of C-14 reductase blockade [4].
| Fungal species | Fifty-percent growth-inhibitory concentration (µM) | Accumulated sterol marker | Inferred enzymatic block | Reference |
|---|---|---|---|---|
| Candida albicans ATCC 10231 | 18.7 ± 2.2 | Ignosterol | C-14 sterol reductase | [4] |
| Cryptococcus neoformans H99 | 15.6 ± 1.9 | 14-methyl-fecosterol | C-14 demethylase secondary accumulation | [5] |
| Aspergillus fumigatus clinical isolate | 31.3 ± 3.4 | 14-methyl-fecosterol | C-14 demethylase secondary accumulation | [4] |
Transmission electron microscopy of treated Candida albicans revealed discontinuous plasma membranes and cytoplasmic leakage, consistent with ergosterol depletion–induced membrane destabilisation [4].
Surface-plasmon-resonance kinetics quantified the binding of 6-fluoro-2,7-dimethylquinoline to purified Bacillus anthracis deoxyribonucleic-acid gyrase and Streptococcus pneumoniae topoisomerase IV.
| Enzyme | Equilibrium dissociation constant (K_D, nM) | Catalytic cleavage-complex stabilisation (fold over basal) | Reference |
|---|---|---|---|
| Deoxyribonucleic-acid gyrase (Bacillus anthracis) | 46 ± 7 | 18-fold | [6] |
| Topoisomerase IV (Streptococcus pneumoniae) | 110 ± 15 | 9-fold | [7] |
Site-directed mutagenesis confirmed that the conserved serine and glutamic-acid residues anchoring the water–magnesium-ion bridge are critical for complex formation; simultaneous Serine→Alanine and Glutamic-acid→Alanine substitutions abolished binding [6].
Crystallographic docking predicts that the 6-fluoro substituent optimally orients the bicyclic core for π-stacking with guanine 2 of the DNA double break, while the 2- and 7-methyl groups occupy a hydrophobic groove, enhancing residence time relative to unsubstituted quinoline analogues [7].
Drug–protein interaction profiling is essential for understanding distribution and free-drug concentration. Differential scanning fluorimetry showed that 6-fluoro-2,7-dimethylquinoline increases the melting temperature of human serum albumin by 4.2 °C, corresponding to an association constant of 1.9 mM⁻¹, a value intermediate between long-chain perfluoroalkyl acids and unfluorinated quinolines [8].
Isothermal titration calorimetry against human α-1-acid glycoprotein yielded a single-site binding model with an equilibrium dissociation constant of 15 µM and enthalpy-driven association (ΔH = −30 kJ mol⁻¹), indicating potential sequestration in inflamed tissues where α-1-acid glycoprotein is up-regulated [9].
Molecular docking across a thirty-eight-protein panel highlighted high-affinity interactions with efflux transporter P-glycoprotein (binding energy −8.3 kcal mol⁻¹), suggesting susceptibility to active extrusion, and moderate affinity for cytochrome P450 1A2 (−7.1 kcal mol⁻¹), aligning with the quinoline scaffold’s known metabolic liability.
| Protein target | Binding affinity/experimental K_D | Experimental or in-silico method | Reference |
|---|---|---|---|
| Human serum albumin | 1.9 mM⁻¹ | Differential scanning fluorimetry | [8] |
| Human α-1-acid glycoprotein | 15 µM | Isothermal titration calorimetry | [9] |
| P-glycoprotein transporter | −8.3 kcal mol⁻¹ | Autodock in-silico docking | [9] |
| Cytochrome P450 1A2 | −7.1 kcal mol⁻¹ | Autodock in-silico docking | [9] |
Collectively, the protein-binding profile indicates moderate plasma sequestration with potential transporter-mediated disposition, factors that warrant consideration during pharmacokinetic optimisation.
Key Takeaways